molecular formula C7H17NO B3013980 2-Ethoxypentan-1-amine CAS No. 873980-06-4

2-Ethoxypentan-1-amine

Cat. No.: B3013980
CAS No.: 873980-06-4
M. Wt: 131.219
InChI Key: IBBXDAFHOGRKPH-UHFFFAOYSA-N
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Description

2-Ethoxypentan-1-amine is an organic compound with the molecular formula C7H17NO. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a pentan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, this compound can be produced through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Amides, substituted amines

Scientific Research Applications

2-Ethoxypentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological conditions.

    Industry: The compound is employed in the production of agrochemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexylamine: Similar in structure but with a longer carbon chain.

    2-Methoxypentan-1-amine: Similar but with a methoxy group instead of an ethoxy group.

    2-Butoxypentan-1-amine: Similar but with a butoxy group.

Uniqueness

2-Ethoxypentan-1-amine is unique due to its specific balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications. Its ethoxy group provides a distinct reactivity profile compared to other alkoxy-substituted amines.

Properties

IUPAC Name

2-ethoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-5-7(6-8)9-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXDAFHOGRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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